molecular formula C14H20Cl3NO4 B13799229 Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate CAS No. 53404-86-7

Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate

Cat. No.: B13799229
CAS No.: 53404-86-7
M. Wt: 372.7 g/mol
InChI Key: MCGYTQYRYWZUBC-UHFFFAOYSA-N
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Description

Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C14H20Cl3NO4 and a molecular weight of 372.672 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethyl(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized to achieve high yields and purity, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid compounds.

Scientific Research Applications

Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate include:

  • 2,4,5-Trichlorophenoxyacetic acid
  • N,N-diethylethanolamine salt
  • (2-Hydroxyethyl)diethylammonium (2,4,5-trichlorophenoxy)acetate

Uniqueness

This compound is unique due to its specific molecular structure and the combination of functional groups it contains. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

CAS No.

53404-86-7

Molecular Formula

C14H20Cl3NO4

Molecular Weight

372.7 g/mol

IUPAC Name

diethyl(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.C6H15NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-7(4-2)5-6-8/h1-2H,3H2,(H,12,13);8H,3-6H2,1-2H3

InChI Key

MCGYTQYRYWZUBC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCO.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

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